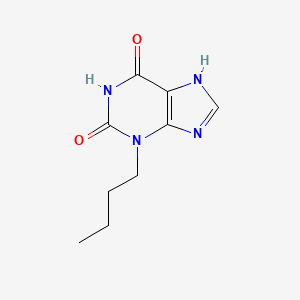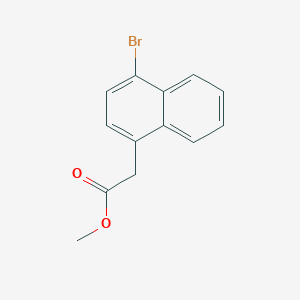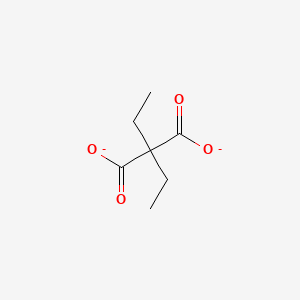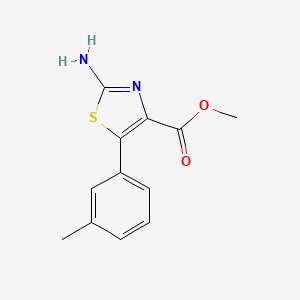
Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate
概述
描述
Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a phenylsulfonyl group attached to the indole ring, along with an ethyl ester functional group at the 2-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions: Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The indole ring structure allows for interactions with various biological macromolecules, contributing to its diverse biological effects .
相似化合物的比较
- 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid ethyl ester
- 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid methyl ester
- 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid propyl ester
Comparison: Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl or propyl counterparts. The position of the phenylsulfonyl group on the indole ring also plays a crucial role in determining the compound’s chemical and biological properties .
属性
分子式 |
C17H15NO4S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
ethyl 1-(benzenesulfonyl)indole-2-carboxylate |
InChI |
InChI=1S/C17H15NO4S/c1-2-22-17(19)16-12-13-8-6-7-11-15(13)18(16)23(20,21)14-9-4-3-5-10-14/h3-12H,2H2,1H3 |
InChI 键 |
GOOXLJLBPRDYSB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B8762737.png)






![5,6-dimethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B8762792.png)
![(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid](/img/structure/B8762800.png)




